3-Azidopropane-1-sulfonyl chloride
Overview
Description
3-Azidopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClN3O2S and a molecular weight of 183.61700 . It is commonly used in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are known to undergo a variety of chemical reactions. For instance, they can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .Scientific Research Applications
Glycoconjugation Method
Carbohydrate sulfonyl chlorides, including 3-azidopropane-1-sulfonyl chloride, are utilized in a novel glycoconjugation method. This approach has been demonstrated in synthesizing glycosylated cholesterol absorption inhibitors, displaying high inhibitory efficacies. The electron-withdrawing nature of the sulfonyl linkage is advantageous, allowing the synthesis of otherwise unstable azetidine conjugates (Kvaernø, Werder, Hauser, & Carreira, 2005).
Sulfonyl Donors in Synthetic Chemistry
Sulfonyl azides, including this compound, are widely used as sulfonamido, diazo, and azido donors in synthetic chemistry. They have been employed as efficient sulfonyl donors, with trifluoromethanesulfonic acid-induced formation of the sulfonyl cation from sulfonyl azides being a novel method to couple various inactivated arenes to prepare sulfones (Zhang, Wang, Zhang, & Zhang, 2019).
Synthesis of Heteroatom Substituted Aminopropane Derivatives
This compound is used in the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives. This method utilizes sodium azide or different potassium phenoxides in water, proving the versatility of 1-arenesulfonyl-2-(bromomethyl)aziridines for the synthesis of functionalized sulfonamides (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).
Vicinal Sulfonamination of Alkynes
It is involved in the vicinal sulfonamination of alkynes, where sulfinic acids are used as the sulfonating reagent and azidos as the aminating reagent. This process has facilitated the synthesis of potentially bioactive 3-sulfonylindoles via direct annulation (Chen, Meng, Han, & Han, 2016).
Photolysis Studies
Studies on the parent sulfonyl azide, CH3SO2N3, which can be related to this compound, involve its characterization and photolysis in solid noble gas matrices. This research provides insights into the molecular structure and behavior of sulfonyl azides under specific conditions (Deng, Li, Wu, Li, Bernhardt, & Zeng, 2016).
Safety and Hazards
The safety data sheet for 3-Azidopropane-1-sulfonyl chloride suggests that it should be handled with care. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .
Properties
IUPAC Name |
3-azidopropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXLSOOPLSSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034192-11-4 | |
Record name | 3-azidopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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